![molecular formula C22H25ClN4O3 B2682226 7-(4-chlorophenyl)-1-methyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899737-81-6](/img/structure/B2682226.png)
7-(4-chlorophenyl)-1-methyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-chlorophenyl)-1-methyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathway of cytokine receptors, which regulate immune cell function. CP-690,550 has been studied extensively for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Applications De Recherche Scientifique
Antiviral Activity
Research on related purine analogues, such as sugar-modified nucleoside derivatives, has shown potential antiviral activities. For instance, compounds synthesized for antiviral evaluation against the Semliki Forest virus demonstrated varying levels of activity, highlighting the potential for these structures in antiviral drug development (Kini et al., 1991).
Antimicrobial Activity
Novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related derivatives have been synthesized with a focus on their antimicrobial properties. Some of these synthesized compounds exhibited significant antimicrobial activity, underscoring their potential in addressing microbial infections (El-Agrody et al., 2001).
Anticancer Activity
The synthesis of novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives has been explored, with some showing significant in vitro anti-proliferative activity against various human cancer cell lines. This suggests a promising avenue for the development of anticancer agents (Sucharitha et al., 2021).
Propriétés
IUPAC Name |
7-(4-chlorophenyl)-4-methyl-2-octylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O3/c1-3-4-5-6-7-8-13-26-20(28)18-19(25(2)22(26)29)24-21-27(18)14-17(30-21)15-9-11-16(23)12-10-15/h9-12,14H,3-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCNDXWJABVMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=C(C=C4)Cl)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorophenyl)-1-methyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

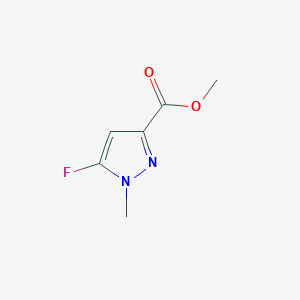
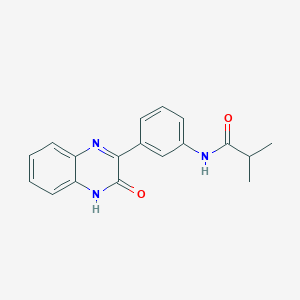
![2-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B2682149.png)
![1,4-dimethyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2682151.png)

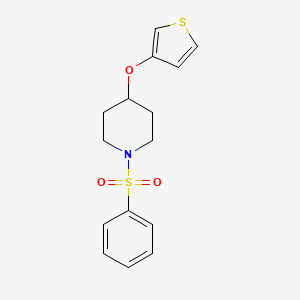
![6-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B2682154.png)
![6-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2682156.png)
![2-[[1-(1-Methylsulfonylpiperidine-4-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2682158.png)
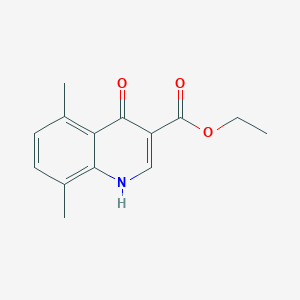

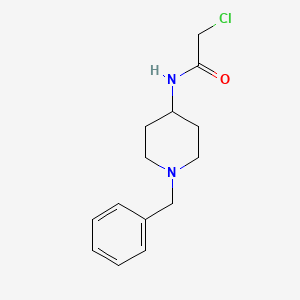

![2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2682165.png)